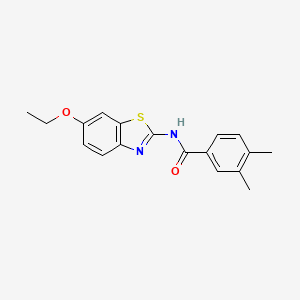

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

Übersicht

Beschreibung

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide, also known as EBT, is a fluorescent dye that is commonly used in scientific research. EBT is a thiazole-based compound that has a unique fluorescence emission spectrum, making it an ideal tool for a variety of applications in biochemistry, cell biology, and biophysics.

Wirkmechanismus

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide works by binding to specific molecules or structures in cells and emitting fluorescence when excited by light. The exact mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide depends on the specific application. For example, when used as a probe for protein-ligand interactions, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide binds to the ligand and undergoes a conformational change, resulting in a change in fluorescence intensity.

Biochemical and Physiological Effects

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is generally considered to be non-toxic and does not have any significant biochemical or physiological effects on cells or tissues. However, it is important to note that the concentration of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide used in experiments can affect cell viability and function. Therefore, it is important to optimize the concentration of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide for each specific experiment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is its unique fluorescence emission spectrum, which allows for highly sensitive detection and quantification of specific molecules or structures in cells. Additionally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is that it requires excitation with UV light, which can be damaging to cells and tissues. Therefore, it is important to use appropriate safety measures when working with N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide.

Zukünftige Richtungen

There are many potential future directions for research involving N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide. One area of interest is the development of new applications for N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide in the field of lipid metabolism and lipid droplet biology. Additionally, there is potential for the development of new fluorescent probes based on the N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide scaffold that could be used to study a variety of biological processes. Finally, there is interest in the development of new synthesis methods for N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide that could improve its yield and purity.

In conclusion, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is a versatile fluorescent dye that has a variety of applications in scientific research. Its unique fluorescence emission spectrum, ease of synthesis, and relatively low toxicity make it a valuable tool for studying a wide range of biological processes. With continued research and development, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide has the potential to be a valuable tool for scientists in a variety of fields.

Synthesemethoden

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 6-ethoxy-1,3-benzothiazole-2-amine, which is then reacted with 3,4-dimethylbenzoyl chloride to form N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide. The final product is purified using column chromatography to obtain a highly pure compound.

Wissenschaftliche Forschungsanwendungen

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study protein-protein interactions, protein-ligand interactions, and enzyme activity. N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide can also be used to visualize lipid droplets in cells and to study lipid metabolism. Additionally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide has been used to study the dynamics of membrane fusion and fission.

Eigenschaften

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-4-22-14-7-8-15-16(10-14)23-18(19-15)20-17(21)13-6-5-11(2)12(3)9-13/h5-10H,4H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCSRHSLSIDUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973932 | |

| Record name | N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide | |

CAS RN |

5837-57-0 | |

| Record name | N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-4-piperidinol](/img/structure/B5685631.png)

![2-[5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685635.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5685645.png)

![5-(2-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5685650.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5685665.png)

![1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5685672.png)

![7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5685677.png)

![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)

![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)

![2-{[1-(2-chlorophenyl)-3-cyclopentyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5685699.png)

![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)

![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)

![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)